molecular formula C18H20N4O2 B11157763 N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11157763
M. Wt: 324.4 g/mol
InChI Key: PCTPSXPEZJUNCM-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine and 2-methylphenyl derivatives. The key steps in the synthesis may involve:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step may involve substitution reactions where the phenyl group is introduced to the pyrimidine ring.

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Amidation reaction: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of N-oxide derivatives.

    Reduction: May result in the formation of amine derivatives.

    Substitution: May produce halogenated or nucleophilic substitution products.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-11-6-4-5-7-15(11)22-10-14(9-16(22)23)17(24)21-18-19-12(2)8-13(3)20-18/h4-8,14H,9-10H2,1-3H3,(H,19,20,21,24)

InChI Key

PCTPSXPEZJUNCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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